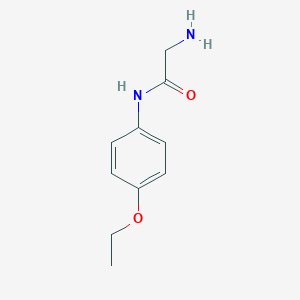

Phenocoll

Description

Properties

CAS No. |

103-97-9 |

|---|---|

Molecular Formula |

C10H14N2O2 |

Molecular Weight |

194.23 g/mol |

IUPAC Name |

2-amino-N-(4-ethoxyphenyl)acetamide |

InChI |

InChI=1S/C10H14N2O2/c1-2-14-9-5-3-8(4-6-9)12-10(13)7-11/h3-6H,2,7,11H2,1H3,(H,12,13) |

InChI Key |

LQJARUQXWJSDFL-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)NC(=O)CN |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CN |

melting_point |

100.5 °C |

Other CAS No. |

103-97-9 |

Origin of Product |

United States |

The Original Synthesis of Phenocoll: A Technical Guide

This document provides a detailed overview of the original synthesis pathway for Phenocoll, a derivative of phenetidine first introduced as an antipyretic and analgesic. The synthesis is a classic example of amine acylation followed by nucleophilic substitution, reflecting the foundational chemical strategies of the late 19th and early 20th centuries.

I. Synthesis Pathway

The original synthesis of Phenocoll, chemically known as 2-amino-N-(4-ethoxyphenyl)acetamide, is a two-step process.[1] The synthesis commences with the acylation of p-phenetidine (4-ethoxyaniline) using chloroacetyl chloride to form an intermediate, 2-chloro-N-(4-ethoxyphenyl)acetamide. This intermediate is then subjected to amination, where the chlorine atom is displaced by an amino group to yield the final product, Phenocoll.

The overall reaction can be summarized as follows:

-

Acylation: p-Phenetidine reacts with chloroacetyl chloride to form 2-chloro-N-(4-ethoxyphenyl)acetamide and hydrochloric acid.

-

Amination: The chloro-intermediate reacts with ammonia to produce Phenocoll (2-amino-N-(4-ethoxyphenyl)acetamide) and ammonium chloride.

Figure 1. The original two-step synthesis pathway of Phenocoll.

II. Experimental Protocols

The following protocols are based on established methodologies for the reactions involved in the synthesis of Phenocoll.

Step 1: Synthesis of 2-chloro-N-(4-ethoxyphenyl)acetamide

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve p-phenetidine in a suitable inert solvent such as diethyl ether or tetrahydrofuran (THF).

-

Acylation: Cool the solution in an ice bath to 0-5 °C. Add chloroacetyl chloride dropwise from the dropping funnel to the stirred solution. The reaction is exothermic, and the temperature should be maintained below 10 °C. The addition of a weak base like sodium acetate can be used to neutralize the hydrochloric acid formed during the reaction.[2]

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is poured into cold water to precipitate the product. The solid is collected by vacuum filtration, washed with cold water to remove any remaining salts, and dried. The crude product can be purified by recrystallization from ethanol.

Step 2: Synthesis of Phenocoll (2-amino-N-(4-ethoxyphenyl)acetamide)

-

Reaction Setup: Place the dried 2-chloro-N-(4-ethoxyphenyl)acetamide in a sealed pressure vessel with an excess of aqueous or alcoholic ammonia.

-

Amination: Heat the mixture to 100-120 °C for several hours. The progress of the reaction can be monitored by TLC.

-

Work-up and Isolation: After the reaction is complete, cool the vessel to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then treated with a dilute base to neutralize any ammonium chloride and free the Phenocoll base. The product can be extracted with an organic solvent and purified by recrystallization. For the hydrochloride salt, the free base is dissolved in a suitable solvent and treated with hydrochloric acid.

III. Data Presentation

The following table summarizes the key quantitative data for the reactants and products in the synthesis of Phenocoll. Molar masses are provided for stoichiometric calculations.

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| p-Phenetidine | C8H11NO | 137.18 |

| Chloroacetyl chloride | C2H2Cl2O | 112.94 |

| 2-chloro-N-(4-ethoxyphenyl)acetamide | C10H12ClNO2 | 213.66 |

| Phenocoll | C10H14N2O2 | 194.23 |

| Phenocoll Hydrochloride | C10H15ClN2O2 | 230.69[1] |

References

Pharmacological Profile of Phenocoll: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenocoll, chemically identified as 2-amino-N-(4-ethoxyphenyl)acetamide, is a historical antipyretic and analgesic agent that emerged in the late 19th century. As a derivative of p-aminophenol, it belongs to the same class of compounds as phenacetin and acetaminophen. This technical guide provides a comprehensive overview of the pharmacological profile of Phenocoll, based on available historical and contextual scientific information. The document covers its mechanism of action, pharmacokinetics, pharmacodynamics, and therapeutic uses, with a focus on its antipyretic properties. Due to the historical nature of the compound, modern quantitative data is limited; however, this guide endeavors to present the available information in a structured and technically detailed manner, including inferred experimental protocols and signaling pathways consistent with the pharmacology of its class.

Introduction

Phenocoll, and its more commonly used salt form Phenocoll hydrochloride, was introduced as a therapeutic agent in an era of significant advances in synthetic medicinal chemistry.[1] It was developed as an alternative to other early antipyretics like acetanilide and phenacetin, with the aim of providing similar efficacy in reducing fever and alleviating pain, but with a more favorable safety profile. Phenocoll is structurally related to phenacetin, with the key difference being the presence of an amino group in the acetyl moiety. This modification was intended to increase its solubility and potentially alter its metabolic pathway.

Physicochemical Properties

A summary of the key physicochemical properties of Phenocoll and its hydrochloride salt is presented in Table 1.

| Property | Value | Source |

| Chemical Name | 2-amino-N-(4-ethoxyphenyl)acetamide | PubChem |

| Synonyms | Phenocoll, Glycocoll-p-phenetidin | PubChem |

| Molecular Formula | C10H14N2O2 | PubChem |

| Molecular Weight | 194.23 g/mol | PubChem |

| CAS Number | 103-97-9 | PubChem |

| Salt Form | Phenocoll Hydrochloride | PubChem |

| Molecular Formula (HCl) | C10H15ClN2O2 | PubChem |

| Molecular Weight (HCl) | 230.69 g/mol | PubChem |

| CAS Number (HCl) | 539-10-6 | PubChem |

Pharmacodynamics

Mechanism of Action

While specific molecular studies on Phenocoll are scarce, its mechanism of action can be inferred from its structural similarity to other p-aminophenol derivatives, such as acetaminophen. The primary antipyretic and analgesic effects of this class of compounds are attributed to the inhibition of prostaglandin synthesis within the central nervous system (CNS).

Fever is initiated by pyrogens, which trigger the release of prostaglandins, particularly Prostaglandin E2 (PGE2), in the hypothalamus. PGE2 then elevates the hypothalamic set point for body temperature. Phenocoll, like its analogues, is believed to cross the blood-brain barrier and inhibit the activity of cyclooxygenase (COX) enzymes in the brain, thereby reducing the synthesis of PGE2 and resetting the thermostat to a lower temperature.

It is hypothesized that Phenocoll is a weak inhibitor of COX enzymes in peripheral tissues, which would explain its limited anti-inflammatory activity compared to non-steroidal anti-inflammatory drugs (NSAIDs).

Pharmacokinetics

Detailed pharmacokinetic parameters for Phenocoll, such as absorption, distribution, metabolism, and excretion rates, are not well-documented in modern literature. However, based on the properties of related compounds, a general profile can be outlined.

-

Absorption: As it was administered orally, Phenocoll was likely absorbed from the gastrointestinal tract. The hydrochloride salt form would have enhanced its solubility in aqueous environments, potentially facilitating absorption.

-

Distribution: Following absorption, Phenocoll would have been distributed throughout the body via the systemic circulation. Its ability to exert a central antipyretic effect indicates that it could cross the blood-brain barrier.

-

Metabolism: The metabolism of Phenocoll likely occurred in the liver. A probable metabolic pathway would involve N-deacetylation to form p-phenetidine, which could then undergo further transformations. It is the metabolism of related compounds to reactive intermediates that has been associated with toxicity, such as methemoglobinemia and nephrotoxicity.

-

Excretion: The metabolites of Phenocoll were likely excreted by the kidneys in the urine.

Therapeutic Uses and Dosage

Historical accounts indicate that Phenocoll was primarily used as an antipyretic to reduce fever in various infectious diseases. There is a specific mention of its use in the treatment of malaria .[2] It was also employed for its analgesic properties to relieve mild to moderate pain.

The typical dosage of Phenocoll hydrochloride, as documented in historical medical literature, ranged from 0.5 to 1.0 grams, administered orally.

Experimental Protocols

In Vivo Model of Pyrexia

-

Objective: To determine the fever-reducing efficacy of Phenocoll.

-

Animal Model: Rabbits or dogs were commonly used in this era.

-

Procedure:

-

Baseline rectal temperature of the animals would be recorded.

-

Fever would be induced by the subcutaneous injection of a pyrogenic substance, such as a bacterial suspension (e.g., E. coli) or a purified bacterial pyrogen.

-

Once a stable febrile state was achieved (a significant rise in body temperature), a solution of Phenocoll hydrochloride would be administered orally or via gavage.

-

Rectal temperature would be monitored at regular intervals (e.g., every 30-60 minutes) for several hours post-administration.

-

A control group of animals would receive a vehicle (e.g., water) to account for the natural course of the induced fever.

-

-

Endpoint: The primary endpoint would be the reduction in rectal temperature over time compared to the control group.

Safety and Toxicology

Like other p-aminophenol derivatives of its time, such as phenacetin, concerns about the toxicity of Phenocoll likely contributed to its decline in use. The potential for adverse effects, including methemoglobinemia and nephrotoxicity , would have been a significant consideration. These toxicities are often linked to the formation of reactive metabolites.

Conclusion

Phenocoll represents an important chapter in the historical development of antipyretic and analgesic drugs. While it has been superseded by more modern and safer alternatives like acetaminophen and NSAIDs, an understanding of its pharmacological profile provides valuable insights into the structure-activity relationships of p-aminophenol derivatives. The lack of detailed, modern quantitative data underscores the challenges in retrospectively evaluating historical pharmaceutical agents. Future research into historical medical and chemical archives may yet uncover more specific details about the pharmacological properties of Phenocoll.

References

The Advent of a New Antipyretic: Early Clinical Applications of Phenocoll

For Researchers, Scientists, and Drug Development Professionals

In the late 19th century, the quest for effective and safe antipyretic agents was a significant focus of therapeutic innovation. Amidst this landscape, Phenocoll, a synthetic derivative of phenacetin, emerged as a promising candidate for reducing fever associated with various ailments. This technical guide delves into the early clinical uses of Phenocoll as an antipyretic, presenting a synthesis of available data from foundational studies, detailed experimental protocols, and an examination of the then-understood physiological action of this novel compound.

Introduction

Phenocoll, or aminoacetophenetidin, was introduced as a water-soluble alternative to the sparingly soluble phenacetin, with the hydrochloride salt being the most commonly employed form in early clinical trials. Its introduction was met with considerable interest from the medical community, eager for antipyretics with improved efficacy and a favorable safety profile compared to existing options like antipyrin and phenacetin. Early investigations, notably by Dr. Hertel of the Deaconess's Hospital at Halle and Professor von Jaksch in Prague, alongside physiological studies by researchers such as Dr. Isaac Ott, laid the groundwork for its clinical application.

Mechanism of Action (as understood in the late 19th Century)

While the precise molecular mechanisms were not fully elucidated at the time, the prevailing understanding was that Phenocoll exerted its antipyretic effect through a central action on the heat-regulating centers of the nervous system. Dr. Ott's research on rabbits indicated that Phenocoll directly influenced the corpus striatum, a key area involved in thermoregulation, leading to a decrease in body temperature. This central nervous system-mediated pathway was a significant conceptual framework for its mode of action.

Figure 1: Conceptual signaling pathway of Phenocoll's antipyretic action as understood in the late 19th century.

Clinical Trials and Observations

The initial clinical evaluations of Phenocoll hydrochloride were conducted in Europe and subsequently reported in American medical journals. These early studies, while not conforming to modern randomized controlled trial standards, provided valuable insights into the drug's efficacy and tolerability.

Key Experimental Protocols

The administration of Phenocoll hydrochloride in these early trials followed a relatively consistent protocol, which can be summarized as follows:

-

Patient Selection: Patients suffering from febrile conditions, including typhoid fever, pneumonia, influenza, and phthisis (tuberculosis), were selected for treatment.

-

Dosage and Administration: The typical adult dose ranged from 8 to 15 grains (approximately 0.5 to 1.0 gram) of Phenocoll hydrochloride. It was most commonly administered orally, dissolved in water, or as a powder enclosed in wafers. For more rapid effects, it was sometimes given as a subcutaneous injection.

-

Temperature Measurement: Axillary or rectal temperature readings were taken at regular intervals, typically every one to two hours, both before and after the administration of the drug to track the antipyretic effect.

-

Observation of Effects: Clinicians meticulously recorded the time to onset of temperature reduction, the maximum temperature drop, the duration of the antipyretic effect, and any accompanying physiological changes such as sweating (diaphoresis) and changes in pulse and respiration rates. Side effects were also noted.

The Prodrug Relationship of Phenocoll to Phenacetin and its Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the chemical and metabolic relationship between phenocoll, phenacetin, and phenacetin's primary metabolites. Phenacetin, a once widely-used analgesic and antipyretic, is now primarily of interest as a model compound in drug metabolism studies due to its complex biotransformation and associated toxicities. This guide elucidates the role of phenocoll (2-amino-N-(4-ethoxyphenyl)acetamide) as a metabolic precursor, or prodrug, to phenacetin. Through a detailed examination of metabolic pathways, experimental protocols, and quantitative data, we will establish the conversion of phenocoll to phenacetin via the intermediate, p-phenetidine. This guide is intended to serve as a comprehensive resource for researchers in pharmacology, toxicology, and drug development.

Introduction

Phenacetin (N-(4-ethoxyphenyl)acetamide) was introduced as an analgesic and antipyretic in the late 19th century. Its therapeutic effects are primarily mediated by its major metabolite, paracetamol (acetaminophen)[1][2]. However, phenacetin's clinical use has been discontinued in many countries due to its association with severe adverse effects, including nephrotoxicity and carcinogenicity[3]. These toxic effects are largely attributed to a minor metabolic pathway that produces reactive intermediates from its metabolite, p-phenetidine[3][4].

Phenocoll, chemically known as 2-amino-N-(4-ethoxyphenyl)acetamide, is structurally related to both phenacetin and p-phenetidine. It can be conceptualized as p-phenetidine with a glycine molecule attached to the amino group through an amide linkage. This structural relationship suggests that phenocoll may serve as a prodrug, undergoing in vivo hydrolysis to yield p-phenetidine, which can then be acetylated to form phenacetin. This guide will systematically explore this metabolic cascade.

Chemical Structures and Core Relationship

The chemical structures of phenocoll, p-phenetidine, phenacetin, and its major metabolite, paracetamol, are presented below. Understanding these structures is fundamental to comprehending their metabolic interconversion.

-

Phenocoll: 2-amino-N-(4-ethoxyphenyl)acetamide

-

p-Phenetidine: 4-ethoxyaniline

-

Phenacetin: N-(4-ethoxyphenyl)acetamide

-

Paracetamol (Acetaminophen): N-(4-hydroxyphenyl)acetamide

The core chemical relationship lies in the transformation of the functional group attached to the nitrogen atom of the p-ethoxyaniline backbone.

Metabolic Pathways

The metabolic journey from phenocoll to the various metabolites of phenacetin is a multi-step process involving hydrolysis, acetylation, and oxidative de-ethylation.

Phenocoll Metabolism: Hydrolysis to p-Phenetidine

The initial and rate-limiting step in the conversion of phenocoll to phenacetin is the hydrolysis of the amide bond linking the glycyl group to the p-phenetidine moiety. This reaction is catalyzed by various hydrolases, such as carboxylesterases, present in the liver and other tissues[5][6].

Reaction: Phenocoll + H₂O → p-Phenetidine + Glycine

This enzymatic hydrolysis cleaves the amide bond, releasing p-phenetidine and the amino acid glycine.

p-Phenetidine Metabolism: Acetylation to Phenacetin

The resulting p-phenetidine can then undergo N-acetylation, a common phase II metabolic reaction, to form phenacetin. This reaction is catalyzed by N-acetyltransferases (NATs), primarily NAT2, which are highly expressed in the liver and gastrointestinal tract.

Reaction: p-Phenetidine + Acetyl-CoA → Phenacetin + CoA

Phenacetin Metabolism

Once formed from phenocoll, phenacetin enters its well-established metabolic pathways:

-

Major Pathway: O-de-ethylation to Paracetamol: The primary therapeutic pathway involves the oxidative O-de-ethylation of phenacetin by cytochrome P450 enzymes, predominantly CYP1A2, to form the active analgesic, paracetamol[7].

-

Minor Pathway: Deacetylation to p-Phenetidine: A smaller fraction of phenacetin can be deacetylated back to p-phenetidine, contributing to the pool of this toxic metabolite[8].

-

Formation of Reactive Metabolites: p-Phenetidine can be further metabolized through N-hydroxylation by cytochrome P450 enzymes to form N-hydroxyphenetidine and subsequently p-nitrosophenetole, which are mutagenic and contribute to the toxicity of phenacetin[9].

The overall metabolic cascade from phenocoll is visualized in the following diagram:

Quantitative Data

The following tables summarize available quantitative data regarding the metabolism of phenacetin and its metabolites. Data on the specific conversion rates of phenocoll are limited in historical literature.

Table 1: Pharmacokinetic Parameters of Phenacetin and Paracetamol

| Parameter | Phenacetin | Paracetamol (from Phenacetin) | Reference |

| Bioavailability (oral) | Highly variable (first-pass metabolism) | ~75% | [10] |

| Plasma Half-life | 1.5 - 2.5 hours | 1.5 - 2.5 hours | [10] |

| Primary Route of Elimination | Hepatic metabolism | Renal excretion of conjugates | [10] |

Table 2: Major Metabolites of Phenacetin in Urine (% of Dose)

| Metabolite | Percentage of Dose | Reference |

| Paracetamol Glucuronide | ~55% | [10] |

| Paracetamol Sulfate | ~30% | [10] |

| Mercapturic Acid & Cysteine Conjugates | ~4% | [10] |

| p-Phenetidine and its metabolites | Variable, generally low | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to studying the metabolism of phenocoll and phenacetin.

Protocol for In Vitro Metabolism of Phenocoll using Human Liver Microsomes

Objective: To determine the rate of hydrolytic conversion of phenocoll to p-phenetidine in a controlled in vitro system.

Materials:

-

Phenocoll

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system (Solution A: NADP+, glucose-6-phosphate; Solution B: glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (100 mM, pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard (e.g., deuterated p-phenetidine)

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a master mix containing phosphate buffer and the NADPH regenerating system.

-

Microsome Addition: Add HLMs to the master mix to a final protein concentration of 0.5 mg/mL.

-

Pre-incubation: Pre-warm the mixture at 37°C for 5 minutes.

-

Substrate Addition: Add phenocoll to the mixture to achieve a final concentration of 1 µM.

-

Reaction Initiation: Initiate the reaction by adding the NADPH solution.

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking.

-

Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

-

Reaction Termination: Immediately terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Sample Preparation: Vortex the samples and centrifuge to pellet the precipitated proteins.

-

Analysis: Analyze the supernatant for the presence and quantity of phenocoll and p-phenetidine using a validated LC-MS/MS method.

Experimental Workflow Diagram:

Protocol for LC-MS/MS Quantification of Phenocoll, p-Phenetidine, Phenacetin, and Paracetamol

Objective: To simultaneously quantify phenocoll and its key metabolites in a biological matrix.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A suitable gradient to separate the analytes of interest.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

Mass Spectrometry Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Phenocoll: [M+H]⁺ → product ion

-

p-Phenetidine: [M+H]⁺ → product ion

-

Phenacetin: [M+H]⁺ → product ion

-

Paracetamol: [M+H]⁺ → product ion

-

Internal Standard(s): [M+H]⁺ → product ion

-

Sample Preparation:

-

To 100 µL of plasma or microsomal incubate, add 300 µL of acetonitrile containing the internal standard(s).

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of mobile phase A.

-

Inject onto the LC-MS/MS system.

Signaling Pathways and Logical Relationships

The toxicity of phenacetin, and by extension, the metabolic products of phenocoll, is linked to the generation of reactive metabolites that can interact with cellular macromolecules.

Logical Relationship of Metabolism to Toxicity:

Conclusion

Phenocoll is a prodrug of phenacetin, undergoing a two-step metabolic conversion. The initial hydrolysis of phenocoll to p-phenetidine is a critical step, as p-phenetidine is not only a precursor to the formation of phenacetin via acetylation but is also a key metabolite implicated in the nephrotoxicity and carcinogenicity associated with chronic phenacetin use. Understanding this metabolic relationship is crucial for interpreting toxicological data and for the design of safer pharmaceuticals. The experimental protocols provided in this guide offer a framework for researchers to further investigate the pharmacokinetics and metabolic fate of phenocoll and related compounds. The continued study of such historical compounds provides valuable insights into the principles of drug metabolism and toxicology.

References

- 1. Metabolism of phenacetin and N-hydroxyphenacetin in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchportal.vub.be [researchportal.vub.be]

- 3. Pharmacological studies on the anti-inflammatory action of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Metabolic Hydrolysis of Aromatic Amides in Selected Rat, Minipig, and Human In Vitro Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Metabolomics Technologies for the Identification and Quantification of Dietary Phenolic Compound Metabolites: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to Inactive Ingredients in Original Phenocoll Formulations

An Examination of Late 19th and Early 20th Century Pharmaceutical Practices

Introduction

Phenocoll, a derivative of phenacetin, was introduced as an antipyretic and analgesic in the late 19th century. At the time of its development, the pharmaceutical landscape was vastly different from today. The concept of "inactive ingredients" or "excipients" was not as formalized, and formulations were often prepared by individual pharmacists with a focus on the active component.[1] The technology for drug manufacturing was relatively crude, relying on tinctures, powders, and poultices made from extracts of natural products or newly synthesized compounds. Consequently, detailed quantitative records of the inactive ingredients used in the very first Phenocoll formulations are scarce. This guide provides a comprehensive overview based on the common pharmaceutical practices and materials of that era.

Potential Inactive Ingredients in Early Phenocoll Formulations

During the late 19th and early 20th centuries, the inactive ingredients used in solid dosage forms like powders and tablets were chosen for their ability to provide bulk, aid in manufacturing, and improve palatability.[1][2] The common dosage forms of the time included powders, pills, tablets, and gelatin capsules.[1] Based on the available historical and pharmaceutical information, the inactive ingredients in original Phenocoll formulations likely included a variety of natural and semi-synthetic polymers, sugars, and minerals.

Below is a table summarizing the potential inactive ingredients, their probable functions, and the dosage forms in which they were commonly used.

| Ingredient Category | Specific Example | Probable Function | Common Dosage Forms |

| Fillers/Diluents | Lactose, Sucrose | Add bulk to the formulation, especially for potent active ingredients.[3] | Powders, Tablets |

| Starch (from corn, potato, rice) | Filler, binder, and disintegrant.[4] | Tablets, Powders | |

| Calcium Carbonate | Filler, provides calcium supplementation. | Tablets | |

| Binders | Acacia (Gum Arabic) | Holds ingredients together in a tablet.[5] | Tablets, Pills |

| Gelatin | Used as a binder and for creating capsules.[2][6] | Pills, Capsules | |

| Tragacanth | A natural gum used as a binder and suspending agent.[5] | Pills, Emulsions | |

| Lubricants/Glidants | Talc | Prevents sticking to machinery during tablet compression. | Tablets |

| Magnesium Stearate | A common lubricant in tablet manufacturing.[2] | Tablets | |

| Disintegrants | Starch | Helps the tablet break apart in the digestive tract.[4][6] | Tablets |

| Coatings | Shellac | Used to coat pills for easier swallowing and to mask taste. | Pills |

| Gelatin | Used for coating pills and making soft capsules. | Pills, Capsules | |

| Sweeteners/Flavorings | Sucrose, Lactose | To improve the taste of the medication.[7] | Powders, Lozenges |

| Essential Oils (e.g., Peppermint) | To mask unpleasant tastes and odors. | Powders, Liquids |

Historical Experimental Protocols for Pharmaceutical Analysis

The analysis of pharmaceutical formulations in the late 19th and early 20th centuries relied on classical analytical chemistry techniques.[8] While not as sophisticated as modern methods, these protocols were foundational for identifying and quantifying the chemical composition of materials.[9]

Key Methodologies of the Era:

-

Gravimetric Analysis: This was a primary method for quantitative analysis.[8] It involved separating the component of interest from the sample and weighing it. For instance, an inactive ingredient like calcium carbonate could be isolated, precipitated, and weighed to determine its quantity.

-

Volumetric Analysis (Titration): This technique was used to determine the concentration of a substance by reacting it with a solution of a known concentration.[8] This could have been used to ascertain the purity of the active pharmaceutical ingredient or quantify certain inactive components.

-

Spectroscopy: The development of spectroscopic techniques began in the 19th century and allowed for the study of the interaction between light and matter.[10] Early spectroscopes could have been used for qualitative identification of certain compounds based on their spectral characteristics.

-

Chemical Tests: A variety of qualitative chemical tests were employed to identify the presence of specific elements and functional groups.[8] These would have been crucial for confirming the identity of both the active drug and the inactive ingredients.

-

Microscopy: Microscopic examination could have been used to identify the physical characteristics of crystalline substances and to check for the homogeneity of powdered mixtures.

The following diagram illustrates a generalized workflow for the formulation and analysis of a pharmaceutical product like Phenocoll in the late 19th century.

References

- 1. Drugs and their Manufacture in the Nineteenth Century · Jars of "Art and Mystery": Pharmacists and their Tools in the Mid-Nineteenth Century · OnView [collections.countway.harvard.edu]

- 2. medium.com [medium.com]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. wjbphs.com [wjbphs.com]

- 5. pharmaexcipients.com [pharmaexcipients.com]

- 6. Excipient - Wikipedia [en.wikipedia.org]

- 7. ‘Inactive’ ingredients in oral medications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analytical chemistry - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide to Phenocoll and Its Analogs for Researchers and Drug Development Professionals

Introduction to Phenocoll

Phenocoll, chemically known as 2-amino-N-(4-ethoxyphenyl)acetamide, is a historical analgesic and antipyretic agent. It belongs to the class of p-aminophenol derivatives, which includes widely known drugs such as paracetamol (acetaminophen) and phenacetin. The core structure of Phenocoll consists of a p-ethoxyaniline moiety N-acylated with a glycine residue. This guide provides a comprehensive overview of the known derivatives, analogs, synthesis, and pharmacological properties of compounds related to Phenocoll, aimed at researchers, scientists, and professionals in the field of drug development.

Known Derivatives and Analogs of Phenocoll

While specific, extensively studied derivatives of Phenocoll itself are not widely documented in recent literature, a significant body of research exists on structurally related N-aryl acetamides and phenoxy acetamide derivatives. These compounds serve as valuable analogs for understanding the structure-activity relationships (SAR) that govern the biological effects of this chemical class. Modifications to the core Phenocoll structure can be systematically explored at three primary locations: the N-acyl group, the ethoxy group on the phenyl ring, and the amino group of the glycine moiety.

Table 1: Analogs of Phenocoll with Reported Biological Activity

| Compound Class | General Structure | Key Structural Features | Reported Biological Activities | Reference |

| N-Aryl Acetamides | Ar-NH-CO-CH₂-R | Variation of the aryl group (Ar) and the substituent (R) on the acetyl group. | Analgesic, Anti-inflammatory, Anticancer | [1] |

| Phenoxy Acetamides | Ar-O-CH₂-CO-NH-R | An ether linkage connects the aryl group to the acetamide moiety. | Antimicrobial, Antifungal, Anticancer | N/A |

| p-Aminophenol Derivatives | HO-C₆H₄-NH-CO-R | A hydroxyl group at the para position of the phenyl ring. | Analgesic, Antipyretic | [2] |

Note: This table is a summary of activities for compound classes structurally related to Phenocoll, as direct quantitative data for a series of Phenocoll derivatives is limited in the available literature.

Synthesis of Phenocoll and Its Analogs

The synthesis of Phenocoll and its N-aryl acetamide analogs can be achieved through several established synthetic routes. A common and straightforward method involves the acylation of an appropriate aniline derivative with an activated carboxylic acid or its derivative.

General Synthesis Protocol for N-Aryl-2-aminoacetamides

A general and efficient one-pot procedure for the synthesis of N-aryl glycines, which are precursors to the corresponding aminoacetamides, involves the reaction of a 2-chloro-N-aryl acetamide with potassium hydroxide.[3] This can be adapted for the synthesis of Phenocoll and its analogs.

Experimental Protocol: Synthesis of N-(4-ethoxyphenyl)-2-aminoacetamide (Phenocoll)

-

Step 1: Synthesis of 2-chloro-N-(4-ethoxyphenyl)acetamide.

-

Dissolve p-phenetidine (4-ethoxyaniline) in a suitable aprotic solvent such as acetone or dichloromethane.

-

Cool the solution in an ice bath.

-

Add chloroacetyl chloride dropwise to the stirred solution. An organic base like triethylamine may be added to neutralize the HCl byproduct.

-

Allow the reaction to proceed for several hours at room temperature.

-

Upon completion, the reaction mixture is typically washed with water and a mild base (e.g., sodium bicarbonate solution) to remove unreacted starting materials and byproducts.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude 2-chloro-N-(4-ethoxyphenyl)acetamide.

-

The product can be purified by recrystallization.

-

-

Step 2: Ammonolysis of 2-chloro-N-(4-ethoxyphenyl)acetamide.

-

Dissolve the purified 2-chloro-N-(4-ethoxyphenyl)acetamide in a suitable solvent such as ethanol.

-

Add a concentrated aqueous solution of ammonia.

-

The reaction mixture is stirred at room temperature or gently heated to facilitate the nucleophilic substitution of the chlorine atom by the amino group.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, the solvent is removed under reduced pressure.

-

The resulting crude Phenocoll can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

For the synthesis of Phenocoll hydrochloride, the free base of Phenocoll is dissolved in a suitable solvent like anhydrous ethanol, and a solution of hydrogen chloride in ethanol is added to precipitate the hydrochloride salt.[4]

Experimental Workflow for the Synthesis of Phenocoll

Caption: Synthetic workflow for Phenocoll production.

Pharmacological Activity and Mechanism of Action

Phenocoll and its analogs, particularly those derived from p-aminophenol, exhibit analgesic and anti-inflammatory properties. The primary mechanism of action for this class of compounds is believed to be the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins.[5][6] Prostaglandins are lipid compounds that play a crucial role in mediating inflammation, pain, and fever.[7][8]

Inhibition of the Prostaglandin Synthesis Pathway

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are a result of their ability to block the activity of COX-1 and COX-2.[9] This inhibition prevents the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various other prostaglandins and thromboxanes that promote inflammation.[10][11] While direct studies on Phenocoll's interaction with COX enzymes are scarce, its structural similarity to phenacetin and paracetamol strongly suggests a similar mechanism of action.[5][12] Paracetamol itself is a weak inhibitor of COX enzymes in peripheral tissues but is more active in the central nervous system.[13] The analgesic effects of phenacetin are largely attributed to its in vivo metabolite, paracetamol.[14]

Hypothesized Signaling Pathway for the Anti-inflammatory Action of Phenocoll

Caption: Inhibition of the prostaglandin synthesis pathway by Phenocoll.

Experimental Protocols for Biological Activity Assessment

The evaluation of the analgesic and anti-inflammatory properties of Phenocoll derivatives can be conducted using a variety of established in vitro and in vivo assays.

In Vitro Anti-inflammatory Assay: Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Experimental Protocol

-

Enzyme Preparation: Purified recombinant human COX-1 and COX-2 enzymes are used.

-

Assay Buffer: A suitable buffer, typically Tris-HCl, containing necessary co-factors like glutathione and hematin.

-

Substrate: Arachidonic acid is used as the substrate.

-

Test Compounds: Phenocoll derivatives are dissolved in a suitable solvent (e.g., DMSO) to various concentrations.

-

Procedure:

-

The enzyme, assay buffer, and test compound (or vehicle control) are pre-incubated.

-

The reaction is initiated by the addition of arachidonic acid.

-

The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).

-

The reaction is terminated, often by the addition of an acid.

-

The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

-

Data Analysis: The percentage of inhibition of COX activity is calculated for each concentration of the test compound, and the IC50 value (the concentration required to inhibit 50% of the enzyme activity) is determined.[15]

In Vivo Analgesic and Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

This is a classic and widely used model to assess the anti-inflammatory activity of new compounds.[1]

Experimental Protocol

-

Animals: Wistar or Sprague-Dawley rats are commonly used.

-

Test Compounds: Phenocoll derivatives are suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) for oral or intraperitoneal administration. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

-

Procedure:

-

Animals are fasted overnight before the experiment.

-

The initial paw volume of the right hind paw of each rat is measured using a plethysmometer.

-

The test compound, positive control, or vehicle is administered to the respective groups of animals.

-

After a set period (e.g., 30-60 minutes) to allow for drug absorption, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw to induce inflammation.

-

The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

-

Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point relative to the vehicle control group.

Experimental Workflow for Carrageenan-Induced Paw Edema Assay

Caption: Workflow for assessing in vivo anti-inflammatory activity.

Conclusion

Phenocoll, as a historical analgesic, provides a foundational structure for the exploration of new therapeutic agents. While direct research on Phenocoll derivatives is limited, the extensive studies on related N-aryl acetamides and p-aminophenol derivatives offer valuable insights into the structure-activity relationships and mechanisms of action. The primary pharmacological target for this class of compounds is believed to be the cyclooxygenase enzymes, leading to the inhibition of prostaglandin synthesis and subsequent anti-inflammatory and analgesic effects. The synthetic and experimental protocols outlined in this guide provide a framework for the synthesis and evaluation of novel Phenocoll analogs, which may lead to the development of new drugs with improved efficacy and safety profiles. Further research is warranted to elucidate the precise molecular targets and signaling pathways of Phenocoll and its derivatives to fully understand their therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. Toxicity of the acetyl-para-aminophenol group of medicines to intact intervertebral disc tissue cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. What is the mechanism of Phenacetin? [synapse.patsnap.com]

- 6. Phenacetin: pharmacokinetics, mechanism of action and clinical applications_Chemicalbook [chemicalbook.com]

- 7. Prostaglandins as endogenous mediators of interleukin 1 production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Prostaglandins and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Paracetamol - Wikipedia [en.wikipedia.org]

- 13. Pharmacological hypotheses: Is acetaminophen selective in its cyclooxygenase inhibition? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phenacetin - Wikipedia [en.wikipedia.org]

- 15. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]

Historical Toxicology of Phenocoll: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenocoll, a derivative of phenetidine, was introduced in the late 19th century as an antipyretic and analgesic agent. Its clinical use, however, was short-lived, and detailed toxicological data from the era of its use are scarce in modern scientific literature. This technical guide provides a comprehensive overview of the available historical toxicological information on Phenocoll. Due to the limited specific data on Phenocoll, this report also includes a review of the toxicological profile of the closely related and more extensively studied compound, Phenacetin, to offer a broader context for understanding the potential toxicities of this class of p-aminophenol derivatives.

Quantitative Toxicology Data

Efforts to locate specific quantitative toxicology data for Phenocoll, such as median lethal dose (LD50) values from historical records, have been largely unsuccessful. The scientific literature from the late 19th and early 20th centuries often lacks the standardized quantitative toxicological assessments that are common today.

In contrast, some historical quantitative data is available for the related compound, Phenacetin .

Table 1: Historical Acute Toxicity Data for Phenacetin

| Species | Route of Administration | LD50 | Reference |

| Rat | Oral | 1.65 g/kg | [1] |

| Mouse | Oral | 1.22 g/kg | [1] |

Note: This data is for Phenacetin, not Phenocoll. Direct extrapolation of these values to Phenocoll is not recommended due to differences in chemical structure.

Experimental Protocols

For context, a general outline of the type of acute toxicity testing that would have been conducted in the mid-20th century for a compound like Phenacetin is described below.

General Protocol for Acute Oral Toxicity (circa mid-20th Century)

-

Test Animals: Typically rats or mice, often of a single sex or mixed sexes without specific randomization.

-

Housing: Animals were housed in standard cages with access to food and water.

-

Dosage: The test substance (e.g., Phenacetin) was administered orally, often as a suspension or solution in water or oil, via gavage. A range of doses would be tested on different groups of animals.

-

Observation Period: Animals were observed for a period of 7 to 14 days for signs of toxicity and mortality.

-

Endpoints: The primary endpoint was mortality. Observations of clinical signs of toxicity (e.g., sedation, ataxia, changes in respiration) were also recorded.

-

Data Analysis: The LD50 was calculated using graphical methods from the observed mortality data.

Signaling Pathways and Experimental Workflows

Information on the specific signaling pathways affected by Phenocoll from historical literature is non-existent, as the concept of molecular signaling pathways was not yet developed.

To illustrate a modern understanding of the metabolism of related aromatic amines, a generalized metabolic pathway for a compound like Phenacetin is presented below. The metabolism of Phenocoll would likely involve similar enzymatic processes.

Caption: Generalized metabolic pathway of a p-aminophenol derivative.

Adverse Effects Reported in Historical Literature

Historical medical reports on Phenocoll describe several adverse effects, although these are typically anecdotal and lack the rigorous analysis of modern pharmacovigilance. The most commonly reported adverse effects include:

-

Cyanosis: A bluish discoloration of the skin due to the formation of methemoglobin. This was a frequently noted side effect of many aniline derivatives.

-

Skin Rashes: Various forms of cutaneous reactions were reported.

-

Gastrointestinal Disturbances: Nausea and vomiting were occasionally observed.

It is important to note that the manufacturing processes for pharmaceuticals in the late 19th and early 20th centuries were not as refined as they are today, and impurities may have contributed to the observed adverse effects.

Conclusion

The available historical toxicological data for Phenocoll is sparse and largely qualitative. While it was used clinically for a period, detailed and quantitative safety assessments comparable to modern standards were not conducted or recorded. The toxicological profile of the related compound, Phenacetin, which has been more extensively studied, reveals significant concerns, including nephrotoxicity and carcinogenicity, leading to its eventual withdrawal from the market. While not directly applicable to Phenocoll, this information provides a valuable cautionary context for this class of compounds. Further research into digitized historical archives of medical and chemical journals may yet uncover more specific data on the toxicology of Phenocoll.

References

Synthesis of Phenocoll: Application Notes and Protocols for Laboratory Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the laboratory synthesis of Phenocoll, also known as Phenacetin or N-(4-ethoxyphenyl)acetamide. The primary method detailed herein is the acetylation of p-phenetidine, a robust and widely utilized synthetic route.

Introduction

Phenocoll, a compound of historical significance in pharmaceuticals, serves as a key building block and reference compound in modern drug discovery and development. Its synthesis is a fundamental example of N-acylation, a common reaction in the preparation of amide-containing molecules. The protocols provided below are designed to ensure a high-yield and high-purity synthesis of Phenocoll suitable for research and development applications.

Data Presentation: Synthesis Parameters

The following table summarizes the quantitative data for the synthesis of Phenocoll via the acetylation of p-phenetidine with acetic anhydride. This method is highlighted for its efficiency and reliability.

| Parameter | Value | Reference |

| Reactants | ||

| p-Phenetidine | 0.20 g (1.46 mmol) | [1] |

| Acetic Anhydride | 0.20 mL (2.20 mmol) | [1] |

| Concentrated Hydrochloric Acid | 4 drops (~1.0 mmol) | [1] |

| Sodium Acetate | 0.24 g (2.92 mmol) | [1] |

| Water (solvent) | 3.50 mL | [1] |

| Reaction Conditions | ||

| Temperature | Initial warming, then room temperature, followed by ice-bath cooling | [1][2] |

| Reaction Time | ~5 minutes post-reagent addition | [1] |

| Product Information | ||

| Theoretical Yield | ~0.26 g | Calculated |

| Reported Yield | 92% - 99.9% | [3][4] |

| Melting Point | 134-136 °C | [2] |

| Molecular Weight | 179.22 g/mol | |

| CAS Number | 62-44-2 | [5] |

Experimental Protocols

The following protocol details the synthesis of Phenocoll from p-phenetidine and acetic anhydride, including a preliminary purification step for the starting amine.

Materials and Equipment:

-

p-Phenetidine (p-ethoxyaniline)

-

Acetic anhydride

-

Concentrated hydrochloric acid (12 M)

-

Sodium acetate

-

Activated carbon (decolorizing charcoal)

-

Distilled water

-

Ethanol (for recrystallization, optional)

-

10-mL and 25-mL Erlenmeyer flasks

-

Hot plate

-

Magnetic stirrer and stir bar (optional)

-

Pipettes

-

Suction filtration apparatus (Büchner funnel, filter flask)

-

Ice-water bath

-

Melting point apparatus

Procedure:

-

Purification of p-Phenetidine:

-

In a 10-mL Erlenmeyer flask, combine 0.20 g (1.46 mmol) of p-phenetidine and 3.50 mL of water.[1]

-

Add 4 drops of concentrated hydrochloric acid to dissolve the amine. The formation of p-phenetidine hydrochloride is expected.[1]

-

Add a spatula-tip of activated carbon to the solution, and gently warm and swirl the mixture on a hot plate for a few minutes to remove colored impurities.[1][2]

-

Remove the activated carbon by filtering the warm solution into a clean 10-mL flask. Pipette filtration or gravity filtration can be used.[1]

-

-

Preparation of Sodium Acetate Solution:

-

In a separate flask, dissolve 0.24 g (2.92 mmol) of sodium acetate in 0.80 mL of water. This solution will act as a buffer.[1]

-

-

Acetylation Reaction:

-

Gently warm the purified p-phenetidine hydrochloride solution on a hot plate.

-

While swirling the solution, add 0.20 mL (0.22 g, 2.20 mmol) of acetic anhydride.[1]

-

Immediately add the entire sodium acetate solution to the reaction mixture and swirl vigorously to ensure thorough mixing.[1][2]

-

Allow the solution to stand at room temperature for approximately 5 minutes.

-

-

Crystallization and Isolation of Crude Product:

-

Purification by Recrystallization:

-

The crude product can be purified by recrystallization from water or an ethanol-water mixture.[1][2]

-

Dissolve the crude crystals in a minimum amount of hot solvent.

-

Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals by suction filtration and allow them to air dry.

-

-

Characterization:

-

Determine the weight of the dried, purified Phenocoll and calculate the percentage yield.

-

Measure the melting point of the recrystallized product. A sharp melting point in the range of 134-136 °C is indicative of high purity.[2]

-

Visualizations

Chemical Reaction Scheme

Caption: Synthesis of Phenocoll via acetylation of p-phenetidine.

Experimental Workflow

Caption: Experimental workflow for the synthesis of Phenocoll.

References

Application Notes and Protocols: Evaluation of the Analgesic Effects of Phenocoll in Animal Models

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Phenocoll is a compound that has shown potential as an analgesic agent. Preliminary studies suggest its mechanism of action may involve the modulation of central presynaptic acetylcholine release.[1] To rigorously evaluate its analgesic properties, standardized preclinical animal models are essential. These models are designed to assess the efficacy of a test compound in reducing pain responses to various noxious stimuli, including chemical and thermal insults.

This document provides detailed protocols for three commonly used and validated animal models for screening analgesic drugs: the Acetic Acid-Induced Writhing Test, the Hot Plate Test, and the Tail Flick Test. These tests are well-suited to characterize the potential peripheral and central analgesic effects of Phenocoll.

I. Experimental Protocols

Acetic Acid-Induced Writhing Test

This model is used to assess peripheral analgesic activity by inducing visceral pain.[2][3] The intraperitoneal injection of acetic acid causes irritation of the serous membranes, leading to characteristic abdominal constrictions and stretching, known as "writhing".[2][4] The reduction in the number of writhes following administration of a test compound indicates its analgesic potential.[5]

Materials:

-

Male ICR mice (20-30 g)[2]

-

Phenocoll (dissolved in an appropriate vehicle)

-

Positive control: Diclofenac Sodium (10 mg/kg)[4] or Morphine Sulfate (5 mg/kg)[2]

-

Vehicle control (e.g., normal saline with 1% Tween 80 and DMSO)[4]

-

0.6% Acetic acid solution[6]

-

Syringes and needles for administration

-

Observation chambers[2]

-

Timer

Procedure:

-

Animal Acclimation: Acclimate mice to the testing room for at least 30-60 minutes before the experiment.

-

Grouping: Randomly divide the animals into the following groups (n=6-8 per group):

-

Vehicle Control

-

Positive Control (e.g., Diclofenac Na, 10 mg/kg, p.o.)

-

Phenocoll (e.g., 10, 30, 100 mg/kg, p.o.)

-

-

Drug Administration: Administer the vehicle, positive control, or Phenocoll orally (p.o.) or via the desired route.[2][4]

-

Absorption Period: Allow for a 30-60 minute absorption period after drug administration.[7]

-

Induction of Writhing: Administer 0.6% acetic acid solution intraperitoneally (i.p.) at a volume of 10 mL/kg.[6]

-

Observation: Immediately after acetic acid injection, place each mouse in an individual observation chamber and start a timer.[2] After a 5-minute latency period, count the number of writhes for a duration of 10-15 minutes.[2][4] A writhe is characterized by a wave of abdominal constriction, pelvic rotation, and extension of the hind limbs.[2]

-

Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group using the following formula:

% Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

Hot Plate Test

The hot plate test is a classic model for assessing central analgesic activity by measuring the response to a thermal stimulus.[8][9] The latency to a pain response (e.g., paw licking or jumping) is measured when the animal is placed on a heated surface.[8][9] An increase in this latency indicates an analgesic effect.

Materials:

-

Male Wistar rats or mice[6]

-

Phenocoll (dissolved in an appropriate vehicle)

-

Positive control: Morphine (5-10 mg/kg, s.c.)

-

Vehicle control

-

Hot plate apparatus with adjustable temperature control and a transparent restraining cylinder[10]

-

Timer

Procedure:

-

Apparatus Setup: Set the hot plate temperature to a constant 55 ± 1°C.[11]

-

Animal Acclimation: Acclimate the animals to the testing room for at least 30-60 minutes.[10]

-

Baseline Latency: Place each animal on the hot plate and record the baseline latency to the first sign of nociception (e.g., paw licking, flicking, or jumping).[9][10] To prevent tissue damage, a cut-off time of 30 seconds is typically set.[10][11] Animals with a baseline latency greater than 15 seconds are often excluded.

-

Grouping and Drug Administration: Group the animals and administer the vehicle, positive control, or Phenocoll.

-

Post-Treatment Latency: At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the animals back on the hot plate and record the response latency.

-

Data Analysis: The analgesic effect is expressed as the increase in latency time or as the Maximum Possible Effect (% MPE), calculated as follows:

% MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100

Tail Flick Test

Similar to the hot plate test, the tail flick test evaluates central analgesic activity by measuring the latency of a reflexive tail flick in response to a radiant heat source.[12][13] This is a spinal reflex that can be modulated by supraspinal pathways.[14]

Materials:

-

Male Wistar rats or mice

-

Phenocoll (dissolved in an appropriate vehicle)

-

Positive control: Morphine (5-10 mg/kg, s.c.)

-

Vehicle control

-

Tail flick analgesiometer with a radiant heat source[13]

-

Animal restrainers

Procedure:

-

Animal Acclimation and Restraint: Acclimate the animals to the testing environment. Gently place the animal in a restrainer, leaving the tail exposed.

-

Baseline Latency: Position the tail over the radiant heat source (typically 2-3 cm from the tip) and measure the baseline latency for the tail to flick away from the heat.[15] A cut-off time of 10-12 seconds is set to prevent tissue damage.[13]

-

Grouping and Drug Administration: Group the animals and administer the vehicle, positive control, or Phenocoll.

-

Post-Treatment Latency: Measure the tail flick latency at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).

-

Data Analysis: The analgesic effect is determined by the increase in tail flick latency. The % MPE can also be calculated using the same formula as in the hot plate test.

II. Data Presentation

The quantitative data obtained from these experiments should be summarized in tables for clear comparison between the different treatment groups.

Table 1: Effect of Phenocoll on Acetic Acid-Induced Writhing in Mice

| Treatment Group | Dose (mg/kg) | Mean No. of Writhes (± SEM) | % Inhibition |

| Vehicle Control | - | 45.6 ± 3.2 | - |

| Diclofenac Na | 10 | 12.3 ± 1.8 | 73.0 |

| Phenocoll | 10 | 35.1 ± 2.9* | 23.0 |

| Phenocoll | 30 | 24.5 ± 2.5** | 46.3 |

| Phenocoll | 100 | 15.8 ± 2.1 | 65.4 |

| Data are presented as mean ± SEM. Statistical significance compared to the vehicle control group is denoted by *p<0.05, **p<0.01, ***p<0.001 (One-way ANOVA followed by Dunnett's test). |

Table 2: Effect of Phenocoll on Response Latency in the Hot Plate Test in Rats

| Treatment Group | Dose (mg/kg) | \multicolumn{4}{c|}{Mean Latency (seconds ± SEM)} | | :--- | :--- | :--- | :--- | :--- | :--- | | | | 30 min | 60 min | 90 min | 120 min | | Vehicle Control | - | 5.2 ± 0.4 | 5.4 ± 0.5 | 5.3 ± 0.4 | 5.1 ± 0.3 | | Morphine | 10 | 18.5 ± 1.5*** | 25.8 ± 2.1*** | 15.2 ± 1.8*** | 8.9 ± 1.0** | | Phenocoll | 10 | 7.8 ± 0.7* | 9.2 ± 0.9** | 6.5 ± 0.6 | 5.5 ± 0.5 | | Phenocoll | 30 | 10.1 ± 1.0** | 14.5 ± 1.3*** | 9.8 ± 1.1** | 6.2 ± 0.7 | | Phenocoll | 100 | 15.3 ± 1.4*** | 20.1 ± 1.9*** | 13.6 ± 1.5*** | 7.8 ± 0.9* | Data are presented as mean ± SEM. Statistical significance compared to the vehicle control group at the same time point is denoted by *p<0.05, **p<0.01, ***p<0.001 (Two-way ANOVA followed by Bonferroni's post-hoc test).

Table 3: Effect of Phenocoll on Tail Flick Latency in Rats

| Treatment Group | Dose (mg/kg) | \multicolumn{4}{c|}{Mean Latency (seconds ± SEM)} | | :--- | :--- | :--- | :--- | :--- | :--- | | | | 30 min | 60 min | 90 min | 120 min | | Vehicle Control | - | 3.1 ± 0.2 | 3.0 ± 0.3 | 3.2 ± 0.2 | 3.1 ± 0.2 | | Morphine | 10 | 8.5 ± 0.6*** | 9.8 ± 0.8*** | 7.2 ± 0.5*** | 4.5 ± 0.4** | | Phenocoll | 10 | 4.5 ± 0.4* | 5.8 ± 0.5** | 4.1 ± 0.3 | 3.3 ± 0.3 | | Phenocoll | 30 | 5.9 ± 0.5** | 7.2 ± 0.6*** | 5.5 ± 0.5** | 3.8 ± 0.4 | | Phenocoll | 100 | 7.8 ± 0.7*** | 9.1 ± 0.8*** | 6.8 ± 0.6*** | 4.2 ± 0.4* | Data are presented as mean ± SEM. Statistical significance compared to the vehicle control group at the same time point is denoted by *p<0.05, **p<0.01, ***p<0.001 (Two-way ANOVA followed by Bonferroni's post-hoc test).

III. Visualization of Signaling Pathways and Workflows

To visualize the experimental process and a potential mechanism of action for Phenocoll, the following diagrams are provided.

Caption: Experimental workflow for analgesic testing.

Caption: Potential mechanism of Phenocoll's analgesic action.

Disclaimer: The quantitative data presented in the tables are hypothetical and for illustrative purposes only. Actual results may vary depending on experimental conditions. The proposed signaling pathway is based on preliminary information and requires further investigation for validation. Researchers should adhere to all institutional and national guidelines for the ethical use of animals in research.

References

- 1. Presynaptic cholinergic modulators as potent cognition enhancers and analgesic drugs. 2. 2-Phenoxy-, 2-(phenylthio)-, and 2-(phenylamino)alkanoic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rjptsimlab.com [rjptsimlab.com]

- 3. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 4. saspublishers.com [saspublishers.com]

- 5. Acetic acid induced writhing test: Significance and symbolism [wisdomlib.org]

- 6. preclinical screening models for Analgesic drugs | PPTX [slideshare.net]

- 7. Acetic Acid Induced Writhing Test [bio-protocol.org]

- 8. benchchem.com [benchchem.com]

- 9. Hot plate test - Wikipedia [en.wikipedia.org]

- 10. maze.conductscience.com [maze.conductscience.com]

- 11. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]

- 12. Tail flick test - Wikipedia [en.wikipedia.org]

- 13. rjptsimlab.com [rjptsimlab.com]

- 14. An overview of animal models of pain: disease models and outcome measures - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tmc.sinica.edu.tw [tmc.sinica.edu.tw]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Detection of Phenolic Compounds

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the detection and quantification of phenolic compounds using High-Performance Liquid Chromatography (HPLC) with UV detection. While the specific compound "Phenocoll" was not explicitly found in the literature reviewed, the methods described herein are broadly applicable to phenolic compounds and can be adapted for the analysis of a specific analyte of interest.

Introduction

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture.[1] It is widely employed in the pharmaceutical and food industries for the analysis of phenolic compounds due to its high resolution, sensitivity, and reproducibility.[2][3] Phenolic compounds are a large and diverse group of molecules that are of interest for their antioxidant properties and potential therapeutic applications.[2][3]

This application note details a general reversed-phase HPLC (RP-HPLC) method with UV detection suitable for the analysis of various phenolic compounds. The provided protocol and chromatographic conditions can serve as a starting point for method development and validation for a specific phenolic analyte.

Experimental

Instrumentation and Materials

-

HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is suitable for this application.[2]

-

Chromatographic Column: A C18 reversed-phase column is commonly used for the separation of phenolic compounds.[2][4][5] Typical dimensions are 250 mm x 4.6 mm with a 5 µm particle size.[2][5]

-

Chemicals and Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade or ultrapure)

-

Formic acid or Acetic acid (analytical grade)

-

Reference standards of the phenolic compounds of interest.

-

Chromatographic Conditions

The following table summarizes typical chromatographic conditions for the analysis of phenolic compounds, derived from various sources. These parameters can be optimized to achieve the desired separation for a specific analyte.

| Parameter | Typical Conditions |

| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)[2][5] |

| Mobile Phase | A gradient of an aqueous acidic solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly used.[2] |

| Flow Rate | 0.5 - 1.5 mL/min[4] |

| Column Temperature | 25 - 40 °C |

| Detection | UV detection at a wavelength appropriate for the analyte (e.g., 280 nm for general phenolic compounds, or the specific λmax of the target molecule).[2] |

| Injection Volume | 10 - 20 µL[4][5] |

Quantitative Data Summary

The performance of an HPLC method is evaluated by several parameters, including linearity, limit of detection (LOD), and limit of quantification (LOQ). The following table presents a summary of these parameters for the analysis of various phenolic compounds as reported in the literature.

| Analyte(s) | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Reference |

| 3-O-caffeoylquinic acid, chlorogenic acid, 4-O-caffeoylquinic acid, eriocitrin, rutin, miquelianin, and others in fennel.[6] | Not Specified | 0.05 - 1.0 | 0.15 - 2.5 | [6] |

| Gallic acid, Catechin, Rutin[7] | 0.12 - 20.00 | 0.015 - 0.029 (µg/mg of biomass) | Not Specified | [7] |

| Atenolol, Metoprolol, Phenol Red[5] | 0.47 - 50 | Not Specified | Not Specified | [5] |

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the analysis of a phenolic compound standard.

Preparation of Mobile Phase

-

Mobile Phase A: Prepare a 0.1% (v/v) solution of formic acid in HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.

-

Mobile Phase B: Use HPLC-grade acetonitrile. Filter through a 0.45 µm membrane filter and degas.

Preparation of Standard Solutions

-

Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the phenolic compound reference standard and dissolve it in 10 mL of methanol or a suitable solvent.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase A to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation method will depend on the sample matrix.[8] For liquid samples, simple dilution and filtration may be sufficient.[9] For solid samples, an extraction step is necessary.[10]

-

Extraction (for solid samples):

-

Accurately weigh a known amount of the homogenized sample.

-

Add a suitable extraction solvent (e.g., methanol, ethanol, or a mixture with water).

-

Sonicate or vortex the sample for a specified time to ensure efficient extraction.

-

Centrifuge the sample to pellet any solid material.

-

-

Filtration: Filter the supernatant or the diluted liquid sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter.[11]

HPLC Analysis

-

Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

-

Set up the instrument with the chromatographic conditions as described in Table 1.

-

Inject the prepared standard solutions, starting with the lowest concentration, followed by the sample solutions.

-

Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

-

Determine the concentration of the phenolic compound in the sample solutions by interpolating their peak areas from the calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of phenolic compounds.

Caption: General workflow for HPLC analysis of phenolic compounds.

HPLC System Components

The diagram below shows the logical relationship of the key components in a typical HPLC system.

Caption: Key components and their relationship in an HPLC system.

References

- 1. HPLC Columns: High-Performance Liquid Chromatography Solutions | Phenomenex [phenomenex.com]

- 2. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Development of a RP-HPLC method for simultaneous determination of atenolol, metoprolol tartrate and phenol red for in-situ rat intestinal perfusion studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of phenolic compounds in fennel by HPLC and HPLC-MS using a monolithic reversed-phase column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. HPLC determination of phenolics adsorbed on yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 10. researchgate.net [researchgate.net]

- 11. nacalai.com [nacalai.com]

Application Notes and Protocols for the Mass Spectrometry Analysis of Phenocoll and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenocoll, chemically known as 2-amino-N-(4-ethoxyphenyl)acetamide, is a compound of interest in pharmaceutical and toxicological research.[1][2] Understanding its metabolic fate is crucial for evaluating its efficacy and safety. This document provides a detailed guide for the analysis of Phenocoll and its putative metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Due to the limited availability of direct studies on Phenocoll metabolism, the methodologies and metabolic pathways described herein are largely based on established principles for the analysis of structurally similar compounds, such as phenacetin, and general phenolic compounds.[3][4][5][6][7]

Predicted Metabolic Pathways of Phenocoll

The biotransformation of xenobiotics like Phenocoll typically occurs in Phase I and Phase II metabolic reactions.[8][9] Based on the metabolism of the structurally analogous compound phenacetin, the primary metabolic pathways for Phenocoll are predicted to be:

-

O-deethylation: Removal of the ethyl group from the ethoxy moiety to form N-(4-hydroxyphenyl)glycinamide. This is often a major metabolic route for compounds containing an ethoxy group.

-

N-deacetylation: Hydrolysis of the acetamide group to yield p-phenetidine.

-

Aromatic Hydroxylation: Addition of a hydroxyl group to the benzene ring.

-

Phase II Conjugation: The primary metabolites can undergo further conjugation with endogenous molecules such as glucuronic acid or sulfate to increase their water solubility and facilitate excretion.[8][9]

References

- 1. Phenocoll | C10H14N2O2 | CID 66901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. pharmaxchange.info [pharmaxchange.info]

- 4. benchchem.com [benchchem.com]

- 5. Comparative metabolic studies of phenacetin and structurally-related compounds in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. PHENACETIN - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Discovery of a widespread metabolic pathway within and among phenolic xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Altered Transport and Metabolism of Phenolic Compounds in Obesity and Diabetes: Implications for Functional Food Development and Assessment - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: In Vitro Assessment of the Anti-inflammatory Properties of Phenocoll

Audience: Researchers, scientists, and drug development professionals.

Introduction: Phenocoll is a phenolic compound with potential therapeutic applications as an anti-inflammatory agent. Phenolic compounds are known to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][2][3] This document provides detailed protocols for a panel of in vitro assays designed to characterize the anti-inflammatory properties of Phenocoll, from initial screening to mechanism of action studies. The assays utilize common cell-based models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages, which are widely used for evaluating the anti-inflammatory activity of novel compounds.[4][5]

Key Inflammatory Signaling Pathway

The following diagram illustrates the lipopolysaccharide (LPS)-induced pro-inflammatory signaling cascade in macrophages. LPS, a component of Gram-negative bacteria, binds to Toll-like receptor 4 (TLR4), initiating downstream signaling through pathways like NF-κB and MAPKs.[4][6] This leads to the transcription and release of pro-inflammatory mediators, including cytokines (TNF-α, IL-6) and enzymes like COX-2, which produces prostaglandins. Phenocoll is hypothesized to interfere with these pathways to exert its anti-inflammatory effects.

Application Note 1: Inhibition of Pro-inflammatory Cytokine Production

This protocol describes how to quantify the inhibitory effect of Phenocoll on the production of key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in LPS-stimulated macrophages. The release of these cytokines is a hallmark of inflammation.[4][7]

Experimental Workflow: Cytokine Measurement

References

- 1. researchgate.net [researchgate.net]

- 2. The Immunomodulatory and Anti-Inflammatory Role of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | In “Vitro” Lps-Stimulated Sertoli Cells Pre-Loaded With Microparticles: Intracellular Activation Pathways [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Phenocoll in Historical Pharmacological Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction